2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid
Overview
Description
2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 3,5-dichlorophenyl group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications .
Mechanism of Action
Target of Action
Thiazole derivatives are known to have diverse biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various physiological changes .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in this compound can undergo electrophilic and nucleophilic substitutions, making it reactive in biochemical pathways . The compound’s interactions with enzymes such as oxidoreductases and transferases have been studied, revealing its potential to modulate enzyme activity. These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity . This binding can result in the modulation of gene expression, as the compound can influence transcription factors and other regulatory proteins. The thiazole ring’s ability to participate in various chemical reactions is central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce cellular stress and alter metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and enzyme modulation . At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in oxidative stress response and energy metabolism has been studied, revealing its potential to modulate key metabolic processes. Understanding these pathways is essential for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy in biochemical reactions. Studies have shown that the compound can accumulate in specific cellular compartments, influencing its activity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles . This localization affects the compound’s activity and interactions with biomolecules. Understanding the subcellular distribution of the compound is crucial for elucidating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized to the thiazole ring in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-(3,5-Dichlorophenyl)thiazole-4-carboxamide
- 2-(3,5-Dichlorophenyl)thiazole-4-methyl ester
Uniqueness
2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms on the phenyl ring enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-6-1-5(2-7(12)3-6)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWWAVUFGSARND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674293 | |
Record name | 2-(3,5-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178420-52-4 | |
Record name | 2-(3,5-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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